molecular formula C16H17ClN2OS B2948301 6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1384646-00-7

6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2948301
CAS RN: 1384646-00-7
M. Wt: 320.84
InChI Key: PKIMVJKOMDKQPY-UHFFFAOYSA-N
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Description

6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CMMP or Compound 1. This compound belongs to a class of molecules known as pyridine carboxamides, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of CMMP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play key roles in inflammation and cancer development.
Biochemical and Physiological Effects:
CMMP has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMMP is its potent anti-inflammatory and anti-cancer activities, which make it a promising candidate for the development of new therapeutic agents. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the study of CMMP. These include:
1. Further elucidation of its mechanism of action, particularly with respect to its interactions with COX-2 and HDACs.
2. Development of more potent and selective analogs of CMMP for use as therapeutic agents.
3. Evaluation of its efficacy in animal models of cancer and inflammation.
4. Investigation of its potential as a neuroprotective agent in neurological disorders such as Alzheimer's disease.
5. Exploration of its potential as a chemopreventive agent for cancer.
6. Investigation of its pharmacokinetics and pharmacodynamics in humans to determine its suitability for clinical development.
In conclusion, 6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a promising compound with potential therapeutic applications in a range of diseases. Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of CMMP involves the reaction of 6-chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid with 1-(2-methylphenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

CMMP has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. In particular, it has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.

properties

IUPAC Name

6-chloro-N-[1-(2-methylphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-10-6-4-5-7-12(10)11(2)18-15(20)13-8-9-14(17)19-16(13)21-3/h4-9,11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIMVJKOMDKQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C2=C(N=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

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